N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzyl group, a dioxidotetrahydrothiophenyl group, and a chromene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core chromene structure The chromene core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde and acetophenone derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the chromene moiety can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can lead to sulfoxides or sulfones, while reduction of the chromene carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the search for new treatments for diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the presence of multiple functional groups enables it to participate in various biochemical pathways, modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(1,1-dioxidotetrahydro-3-thiophenyl)-3-methylbutanamide
- N-Benzyl-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-(heptyloxy)benzamide
- N-Benzyl-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-({5-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its combination of a chromene core with benzyl and dioxidotetrahydrothiophenyl groups This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C23H23NO5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23NO5S/c1-15-10-19-20(25)12-22(29-21(19)11-16(15)2)23(26)24(13-17-6-4-3-5-7-17)18-8-9-30(27,28)14-18/h3-7,10-12,18H,8-9,13-14H2,1-2H3 |
InChI Key |
MNHQHVDUIJNSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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